5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with butyl, methoxyphenyl, and piperazine groups. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Piperazine Introduction: The piperazine ring is incorporated via nucleophilic substitution reactions, where the pyrimidine core reacts with 2-methoxyphenylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting alpha1-adrenergic receptors.
Neuroprotection: Research indicates its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: The compound is evaluated for its binding affinity and pharmacokinetic profile in drug discovery.
Biological Studies: It is used in studies involving molecular docking and dynamics simulations to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine.
Neuroprotective Pathways: It inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects.
Anti-inflammatory Pathways: The compound reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with structural similarities and alpha1-adrenergic receptor antagonistic properties.
Uniqueness
5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct pharmacological properties. Its combination of butyl, methoxyphenyl, and piperazine groups contributes to its high binding affinity and selectivity for alpha1-adrenergic receptors .
Properties
Molecular Formula |
C20H28N4O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-8-16-15(2)21-20(22-19(16)25)24-13-11-23(12-14-24)17-9-6-7-10-18(17)26-3/h6-7,9-10H,4-5,8,11-14H2,1-3H3,(H,21,22,25) |
InChI Key |
OSULFIXAWPNWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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